N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a thiophene group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Thiazoles have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas under acidic conditions . The benzo[d][1,3]dioxole moiety can be introduced via a nucleophilic aromatic substitution reaction, while the thiophene group is often incorporated through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro groups.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Benzo[d][1,3]dioxole Derivatives: Compounds such as piperine and safrole contain the benzo[d][1,3]dioxole moiety and are known for their bioactive properties.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide are structurally similar and have been studied for their pharmacological effects.
Uniqueness
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c22-16(19-8-13-2-1-5-26-13)7-12-9-27-18(20-12)21-17(23)11-3-4-14-15(6-11)25-10-24-14/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBNJYBXHDALHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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